molecular formula C19H22N2O3S B250087 2-{[2-(2-Methylphenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-{[2-(2-Methylphenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No. B250087
M. Wt: 358.5 g/mol
InChI Key: NADCGESXVOTDKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[2-(2-Methylphenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, also known as MPTC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPTC is a benzothiophene derivative and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of 2-{[2-(2-Methylphenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is not fully understood, but it is believed to be related to its ability to interact with specific receptors in the body. 2-{[2-(2-Methylphenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to bind to the cannabinoid receptor CB2, which is involved in the regulation of immune function and inflammation. 2-{[2-(2-Methylphenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has also been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
2-{[2-(2-Methylphenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, anticancer, and antiviral activities. 2-{[2-(2-Methylphenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has also been shown to modulate the immune response and reduce oxidative stress. In addition, 2-{[2-(2-Methylphenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to have neuroprotective effects and improve cognitive function.

Advantages and Limitations for Lab Experiments

2-{[2-(2-Methylphenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several advantages for lab experiments, including its ability to form self-assembled nanostructures and its potential use as a drug delivery system. However, 2-{[2-(2-Methylphenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide also has some limitations, including its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for the research on 2-{[2-(2-Methylphenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. One direction is to further investigate its potential applications in medicinal chemistry, including its anticancer, anti-inflammatory, and antiviral activities. Another direction is to study its potential use as a drug delivery system and to develop new formulations that improve its solubility and bioavailability. Additionally, further research is needed to fully understand the mechanism of action of 2-{[2-(2-Methylphenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide and its effects on different biological systems.

Synthesis Methods

2-{[2-(2-Methylphenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been synthesized using different methods, including the reaction of 2-methylphenol with propionyl chloride to obtain 2-methylphenylpropanoic acid, which is then reacted with thionyl chloride to obtain the corresponding acid chloride. The acid chloride is then reacted with 2-amino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylic acid to obtain 2-{[2-(2-Methylphenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide.

Scientific Research Applications

2-{[2-(2-Methylphenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and agricultural chemistry. In medicinal chemistry, 2-{[2-(2-Methylphenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been investigated for its anticancer, anti-inflammatory, and antiviral activities. 2-{[2-(2-Methylphenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has also been studied for its potential use as a drug delivery system due to its ability to form self-assembled nanostructures.

properties

Molecular Formula

C19H22N2O3S

Molecular Weight

358.5 g/mol

IUPAC Name

2-[2-(2-methylphenoxy)propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C19H22N2O3S/c1-11-7-3-5-9-14(11)24-12(2)18(23)21-19-16(17(20)22)13-8-4-6-10-15(13)25-19/h3,5,7,9,12H,4,6,8,10H2,1-2H3,(H2,20,22)(H,21,23)

InChI Key

NADCGESXVOTDKW-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1OC(C)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N

Canonical SMILES

CC1=CC=CC=C1OC(C)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.